molecular formula C14H27N5O B2890975 3-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide CAS No. 2101197-90-2

3-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide

Cat. No. B2890975
CAS RN: 2101197-90-2
M. Wt: 281.404
InChI Key: ZUCCQGAQELTXHY-UHFFFAOYSA-N
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Description

3-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide, also known as A-836,339, is a potent and selective agonist of the cannabinoid receptor type 2 (CB2). It is a synthetic compound that was developed as a research tool for studying the CB2 receptor and its role in various physiological processes.

Mechanism of Action

3-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide is a selective agonist of the CB2 receptor, which is primarily expressed in immune cells and peripheral tissues. Activation of the CB2 receptor by 3-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide leads to a variety of cellular responses, including inhibition of inflammatory cytokine production, modulation of immune cell function, and regulation of pain and anxiety pathways. The exact mechanism of action of 3-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide is still under investigation, but it is believed to involve the activation of intracellular signaling pathways, such as the cAMP-PKA pathway.
Biochemical and Physiological Effects:
3-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide has been shown to have a range of biochemical and physiological effects in various experimental models. In vitro studies have demonstrated that 3-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in immune cells. In vivo studies have shown that 3-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide can reduce pain and inflammation in animal models of arthritis, neuropathic pain, and other conditions. 3-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide has also been shown to have anxiolytic effects in animal models of anxiety.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide in lab experiments is its high selectivity for the CB2 receptor, which allows for specific targeting of this receptor without affecting other cannabinoid receptors or non-cannabinoid targets. Another advantage is its potency, which allows for effective activation of the CB2 receptor at low concentrations. However, one limitation of using 3-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide is its relatively short half-life, which may require frequent dosing in some experimental models.

Future Directions

There are several future directions for research on 3-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide and CB2 agonists in general. One area of interest is the potential therapeutic applications of CB2 agonists in the treatment of inflammatory and immune-related diseases. Another area of interest is the development of more selective and potent CB2 agonists for use in research and potential therapeutic applications. Further research is also needed to fully understand the mechanisms of action of CB2 agonists and their effects on various physiological processes.

Synthesis Methods

The synthesis of 3-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide involves several steps, including the reaction of 1-(2,4-dichlorophenyl)pyrazole-3-carboxylic acid with diethylamine to form the corresponding amide. This amide is then reacted with 3-bromopropylamine to produce the desired product, 3-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide. The synthesis has been described in detail in a published patent application.

Scientific Research Applications

3-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide has been used extensively in scientific research to study the CB2 receptor and its role in various physiological processes. It has been used to investigate the potential therapeutic applications of CB2 agonists in the treatment of inflammatory and immune-related diseases, such as arthritis, multiple sclerosis, and Crohn's disease. 3-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide has also been used to study the effects of CB2 activation on pain, anxiety, and other neurological functions.

properties

IUPAC Name

5-amino-N-[3-(diethylamino)propyl]-2-propan-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N5O/c1-5-18(6-2)9-7-8-16-14(20)12-10-13(15)17-19(12)11(3)4/h10-11H,5-9H2,1-4H3,(H2,15,17)(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCCQGAQELTXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=O)C1=CC(=NN1C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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